![molecular formula C18H21FN2O3S B3425977 N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide CAS No. 499777-83-2](/img/no-structure.png)

N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

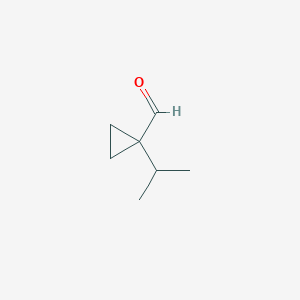

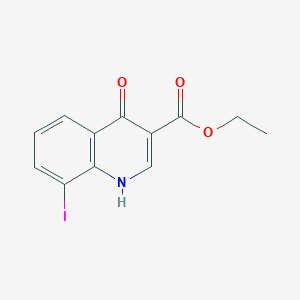

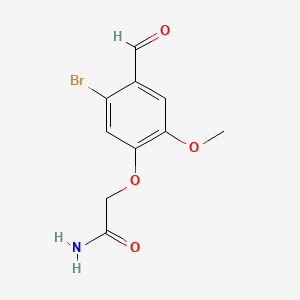

N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide, often referred to as NTB-FMBSA, is an organic compound with a unique structure. It is a sulfonamide compound with a tert-butyl group at the N-position, a 3-fluoro-4-methoxybenzylidene group at the 4-position, and a benzene ring at the sulfonamide group. NTB-FMBSA has been studied extensively for its potential applications in the field of medicinal chemistry.

科学的研究の応用

Antifungal Properties

This compound may have potential antifungal properties. A related compound, N-Butylbenzenesulfonamide, has been found to inhibit the growth of certain microflora . This suggests that N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide could potentially have similar properties.

Urease Inhibitory Activity

N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives, which are structurally similar to the compound , have been found to have urease inhibitory activity . This suggests that N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide could potentially be used in research related to urease inhibition.

Chemical Synthesis

This compound could be used as a reagent in chemical synthesis. Its unique structure could make it useful in the synthesis of a variety of other compounds .

Biological Research

Given its potential antifungal and urease inhibitory properties, this compound could be used in biological research, particularly in studies related to these areas .

Pharmaceutical Research

If the antifungal and urease inhibitory properties of this compound are confirmed, it could potentially be used in pharmaceutical research for the development of new drugs .

Environmental Studies

The environmental fate and pathways of this compound could be a subject of research. Understanding how this compound behaves in the environment could be important for assessing its potential impacts .

作用機序

Target of Action

The primary target of N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation and pain.

Mode of Action

N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide acts as a COX-2 inhibitor . By binding to the active site of the COX-2 enzyme, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins. By inhibiting COX-2, the compound reduces the production of these prostaglandins, leading to decreased inflammation and pain.

Pharmacokinetics

As an intermediate in the synthesis of cimicoxib , it may share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These properties can significantly impact the bioavailability of the compound, determining how effectively it can exert its therapeutic effects.

Result of Action

The molecular and cellular effects of N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins through the COX-2 pathway, it can alleviate symptoms associated with conditions like osteoarthritis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide. For instance, storage conditions can affect the stability of the compound . Furthermore, individual variations such as the patient’s overall health, age, and other medications can also impact the compound’s efficacy and potential side effects.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide involves the condensation of N-tert-butyl-4-aminobenzenesulfonamide with 3-fluoro-4-methoxybenzaldehyde in the presence of a suitable catalyst.", "Starting Materials": [ "N-tert-butyl-4-aminobenzenesulfonamide", "3-fluoro-4-methoxybenzaldehyde", "Catalyst", "Solvent" ], "Reaction": [ "Dissolve N-tert-butyl-4-aminobenzenesulfonamide in a suitable solvent", "Add 3-fluoro-4-methoxybenzaldehyde to the solution", "Add a suitable catalyst to the reaction mixture", "Heat the reaction mixture under reflux for a suitable time period", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent and dry it under vacuum", "Recrystallize the product from a suitable solvent to obtain pure N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide" ] } | |

CAS番号 |

499777-83-2 |

製品名 |

N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide |

分子式 |

C18H21FN2O3S |

分子量 |

364.4 g/mol |

IUPAC名 |

N-tert-butyl-4-[(3-fluoro-4-methoxyphenyl)methylideneamino]benzenesulfonamide |

InChI |

InChI=1S/C18H21FN2O3S/c1-18(2,3)21-25(22,23)15-8-6-14(7-9-15)20-12-13-5-10-17(24-4)16(19)11-13/h5-12,21H,1-4H3 |

InChIキー |

PWPGEAPXJJWEJC-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC)F |

正規SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3425908.png)